4,4'-Bis(triphenylsilyl)-1,1'-biphenyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

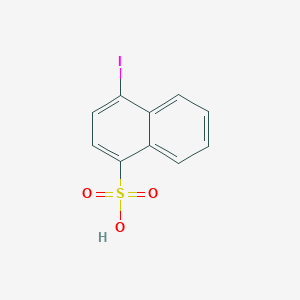

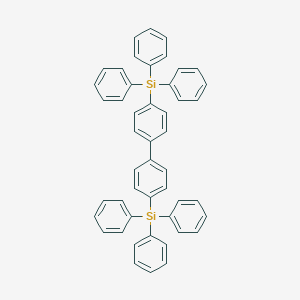

4,4’-Bis(triphenylsilyl)-1,1’-biphenyl, also known as BSB, is a chemical compound with the linear formula C48H38Si2 . It has a structure of two triphenylsilanes joined by a biphenyl spacer . The molecular weight of this compound is 671.01 .

Synthesis Analysis

The synthesis of 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl involves the reaction of 4-(4-bromophenyl)bromobenzene with n-butyllithium in tetrahydrofuran at low temperature, followed by the addition of triphenylsilane chloride .Molecular Structure Analysis

The molecular structure of 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl can be analyzed using NMR spectroscopy . The 1H NMR spectrum shows signals at 7.36-7.43 (m, 18H) and 7.59-7.63 (m, 20H), while the 13C NMR spectrum shows signals at various chemical shifts .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl .Physical And Chemical Properties Analysis

4,4’-Bis(triphenylsilyl)-1,1’-biphenyl is a white solid with a melting point of 292-293℃ and a predicted boiling point of 713.1±60.0 °C . It has a density of 1.17 . The compound exhibits photoluminescence with an emission wavelength of 432 nm in dichloromethane and an absorption maximum at 271 nm in dichloromethane .科学的研究の応用

OLED and AIE Luminogen Development

BSB and its derivatives have been extensively studied for their potential in creating efficient electroluminescent materials. For instance, derivatives of BSB have been synthesized to control the degree of π-conjugation, leading to deep-blue emissions when used as emitters in non-doped OLEDs. This approach showcases the compound's versatility in tuning optical and electronic properties for better device performance (Huang et al., 2013).

Host Materials for Phosphorescent OLEDs

BSB-based compounds have also been designed to increase the hole injection layer's HOMO energy levels, thereby facilitating better performance in phosphorescent OLEDs (PhOLEDs). The introduction of specific structural moieties to BSB results in materials with higher glass transition temperatures and enhanced electronic properties, making them suitable as host materials for efficient blue phosphorescent OLEDs (Fan et al., 2013).

Electrophosphorescence Device Efficiency

In the development of blue organic electrophosphorescence devices, BSB and its derivatives have shown promise in achieving high external quantum efficiency and luminance levels. The combination of BSB with specific dopants and cathode materials leads to devices that outperform those based on traditional host materials, demonstrating the compound's effective role in enhancing device efficiencies (Lin et al., 2008).

特性

IUPAC Name |

triphenyl-[4-(4-triphenylsilylphenyl)phenyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38Si2/c1-7-19-41(20-8-1)49(42-21-9-2-10-22-42,43-23-11-3-12-24-43)47-35-31-39(32-36-47)40-33-37-48(38-34-40)50(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQMQGXHWZCRFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304986 |

Source

|

| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triphenylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis(triphenylsilyl)-1,1'-biphenyl | |

CAS RN |

18826-13-6 |

Source

|

| Record name | NSC168712 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triphenylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)

![(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B180216.png)

![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)